molecular formula C15H22O B094254 3,5-Di-tert-butylbenzaldehyde CAS No. 17610-00-3

3,5-Di-tert-butylbenzaldehyde

Cat. No. B094254
CAS RN: 17610-00-3
M. Wt: 218.33 g/mol
InChI Key: BRUITYMDHWNCIG-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbenzaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. It serves as a starting material or intermediate for the synthesis of various derivatives and polymers with desirable properties such as solubility, thermal stability, and optical transparency .

Synthesis Analysis

The synthesis of derivatives of 3,5-Di-tert-butylbenzaldehyde has been explored in several studies. A short synthesis route for tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde was developed using the HBr-DMSO system as an effective oxidant, which is a key step in the synthesis of the antiarthritic drug candidate S-2474 . Additionally, a rigid aromatic diamine monomer containing di-tert-butylbenzene and dimethyl groups was synthesized using 3,5-di-tert-butylbenzaldehyde and o-toluidine, leading to the creation of novel polyimides with good gas separation properties and optical transparency .

Molecular Structure Analysis

The molecular structure of 3,5-Di-tert-butylbenzaldehyde derivatives has been investigated through various techniques. For instance, the structure of 5,5'-Di-tert-butyl-2,2'-dihydroxy-3,3'-methanediyldibenzaldehyde, a related compound, has been characterized in two polymorphic forms, providing insights into the molecular arrangement and potential applications of such derivatives . Quantum chemical computations using density functional theory have been applied to study the molecular structure and stability of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a closely related molecule .

Chemical Reactions Analysis

The reactivity of 3,5-Di-tert-butylbenzaldehyde and its derivatives has been explored in various chemical reactions. Anionic condensations of 3,5-di-tert-butyl-4(2)-hydroxybenzaldehydes in the presence of weak bases have been studied, leading to the formation of different products such as substituted cinnamic acids and coumarin derivatives . The electrochemical oxidation of related compounds like 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde has been investigated, revealing methoxylation and dimerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Di-tert-butylbenzaldehyde derivatives have been extensively analyzed. Novel polyimides synthesized from a monomer derived from 3,5-di-tert-butylbenzaldehyde exhibited high solubility, good membrane-forming ability, and excellent gas separation properties. They also demonstrated good optical transmission and thermal properties, with glass transition temperatures ranging from 264 to 302 °C . The spectroscopic properties, including FT-IR, FT-Raman, UV-Visible, and NMR, of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde have been studied, providing valuable information on the vibrational modes and electronic structure of the molecule .

Scientific Research Applications

  • Molecular Structure and Spectroscopy : 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative, has been studied for its molecular structure and spectroscopic properties. Spectral analysis using FT-IR, FT-Raman, UV-Visible, and NMR along with quantum chemical computations has been conducted. This compound shows potential bioactivity with good binding affinity towards influenza type D virus (S. Mary & C. James, 2020).

  • Catalytic Oxidation : 2-Hydroxy-3,5-di-tert-butylbenzyl alcohol underwent solid-phase catalytic oxidation in a system containing MnO2 and NaOH to yield 2-hydroxy-3,5-di-tert-butylbenzaldehyde. This study indicates potential applications in chemical synthesis processes (M. A. Dokukina et al., 1994).

  • Anionic Condensations : 3,5-Di-tert-butyl-4(2)-hydroxybenzaldehydes underwent anionic condensations in the presence of weak bases, leading to various reaction products. This study highlights the compound's utility in organic chemistry and synthesis (V. B. Vol’eva et al., 2008).

  • Schiff Base Metal Complexes : This compound has been used in synthesizing Schiff base metal complexes exhibiting strong noninnocent ligand character. These complexes are significant in understanding the charge and spin states in metal-organic frameworks (M. Cazacu et al., 2015).

  • Interfacial Activity Studies : The interfacial activity of 2-hydroxy-5-tert-butylbenzaldehyde oxime was studied, showing significant changes in character in systems containing toluene, octane, and their mixtures. This research is relevant for understanding interfacial properties in chemical processes (M. Wiśniewski & J. Szymanowski, 1994).

  • Microwave-Assisted Extraction and GC-MS Analysis : A study involving microwave-assisted extraction combined with GC-MS for evaluating the compatibility of antimicrobial peptide PL-5 spray with packaging materials, indicates its utility in pharmaceutical analysis and material compatibility studies (Chu Liu et al., 2019).

  • Catalytic Aerobic Oxidation of Alcohols : Tetranuclear and dinuclear copper(ii) complexes derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde have been explored as catalysts in TEMPO-mediated aerobic oxidation of alcohols. This research contributes to the field of green chemistry and catalysis (Guoqi Zhang et al., 2014).

Safety And Hazards

“3,5-Di-tert-butylbenzaldehyde” should be stored under inert gas as it is air sensitive . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

3,5-ditert-butylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUITYMDHWNCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361484
Record name 3,5-Di-tert-butylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di-tert-butylbenzaldehyde

CAS RN

17610-00-3
Record name 3,5-Di-tert-butylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(tert-butyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the crude alcohol from above was added MnO2 and CHCl3 (20 mL). The mixture was stirred overnight at 25° C. and filtered, and the organic solvent was evaporated. The crude residue was purified by flash chromatography on silica gel eluting with 1:6 ethyl acetate-hexane to give 0.3 g of 3,5-di-t-butylbenzaldehyde as a white solid.
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Synthesis routes and methods II

Procedure details

3.5 g of boric acid was heated in 150 ml of ethylene glycol at 150° C. for 30 minutes, in a 500 cc flask equipped with a reflux condenser. 25 g of hexamethylenetetramine and 21 g of 2,6-bis(1,1-dimethylethyl)phenol were then added and the solution maintained at 148-150° C. for 15 minutes. After cooling to 125° C. at which stage the first crystals appeared, 150 ml of H2SO4 (30%0 was added and stirring was continued for another 30 minutes. The resulting slurry was filtered and washed with warm water. After drying, 22 g of 3,5-bis(1,1-dimethylethyl)benzaldehyde was obtained.
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3.5 g
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25 g
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21 g
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Synthesis routes and methods III

Procedure details

3.5 g of boric acid was heated in 150 ml of ethylene glycol at 150° C. for 30 minutes, in a 500 cc flask equipped with a reflux condenser. 25 g of hexamethylenetetramine and 21 g of 2,6-bis (1,1-dimethylethyl)phenol were then added and the solution maintained at 148-150° C. for 15 minutes. After cooling to 125° C. at which stage the first crystals appeared, 150 ml of H2SO4 (30% 0 was added and stirring was continued for another 30 minutes. The resulting slurry was filtered and washed with warm water. After drying, 22 g of 3,5-bis (1,1-dimethylethyl)benzaldehyde was obtained.
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3.5 g
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150 mL
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25 g
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21 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
429
Citations
A Tsuda, T Nakamura, S Sakamoto… - Angewandte …, 2002 - Wiley Online Library
Well-ordered architectures of self-assembling porphyrins [1] have been attracting considerable interest in light of potential applications in material science,[2] template-directed synthesis…
Number of citations: 129 onlinelibrary.wiley.com
KE Doherty, GP Wadey, A León Sandoval… - Molbank, 2022 - mdpi.com
The acyl pyrazole derivative (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was prepared simply and rapidly in 86% isolated yield by means of an oxidative functionalization …
Number of citations: 3 www.mdpi.com
A Osuka, B Liu, K Maruyama - Chemistry letters, 1993 - journal.csj.jp
Trichloroacetic acid catalyzed condensation of an aldehyde carrying more than two formyl groups and 3,5-di-tert-butylbenzaldehyde with bis(3-ethyl-4-methyl-2-pyrrolyl)-methane in …
Number of citations: 40 www.journal.csj.jp
MB Gazizov, RK Ismagilov, RF Karimova… - Doklady Chemistry, 2008 - Springer
Method B. A solution of 5 mmol of gem-dichloride I in 50 mmol of ether V was kept at ambient temperature for 48 h and then heated at 50–60 C for 1.5 h. The 1H NMR spectrum of the …
Number of citations: 1 link.springer.com
CY Wang, CR Jiang, B Yu, XY Zhao, ZL Cui, J Li… - Chinese Journal of …, 2020 - Springer
A rigid aromatic diamine monomer containing di-tert-butylbenzene and dimethyl groups, 3,3′-dimethyl-4,4′-diaminophenyl-3″,5″-di-tert-butyltoluene, was successfully synthesized …
Number of citations: 9 link.springer.com
MA Dokukina, VE Vol'eva, IS Belostotskaya… - Russian chemical …, 1994 - Springer
The solid-phase catalytic oxidation in the 2-hydroxy-3,5-di-tert-butylbenzyl alcohol-MnO 2 -NaOH system to yield 2-hydroxy-3,5-di-tert-butylbenzaldehyde was carried out. Gaseous …
Number of citations: 5 link.springer.com
LK Popov, FM Egidis, VV Ershov - Bulletin of the Academy of Sciences of …, 1968 - Springer
Conclusions We have obtained 4-hydroxy-3,5-di-tert-butylbenzalchloride by reacting 4-hydroxy-3, 5-di-tert-butylbenzaldehyde with thionyl chloride, and have studied its reactions with …
Number of citations: 3 link.springer.com
S Kawabata, N Tanabe, A OSUKA - Chemistry letters, 1994 - journal.csj.jp
A convenient synthetic procedure of a series of polyyne-bridged porphyrin dimers from diphenylpolyyne dialdehydes is reported. Trichloroacetic acid catalyzed double condensation of …
Number of citations: 5 www.journal.csj.jp
BA Arbuzov, MR Skurko, SS Zlot-skii… - Bulletin of the Academy …, 1979 - Springer
Conclusions 1. The OH group in 4-methyl-2,6-di-tert-butylphenol is oriented in the plane of the ring. 2. The conformation of the aryl group in 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-…
Number of citations: 3 link.springer.com
E Rose, B Andrioletti, RP Pandian - Journal of Porphyrins and …, 2002 - World Scientific
Condensation of pyrrole and 3,5-di-tert-butyl-2,6-dinitrobenzaldehyde in CH 2 Cl 2 in the presence of BF 3 · Et 2 O affords 5,10,15,20-tetrakis-(2',6'-dinitro-3',5'-di-tert-butylphenyl)…
Number of citations: 7 www.worldscientific.com

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